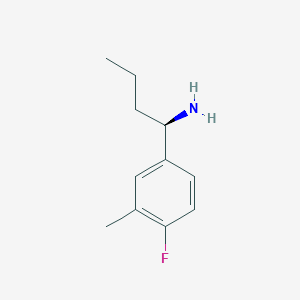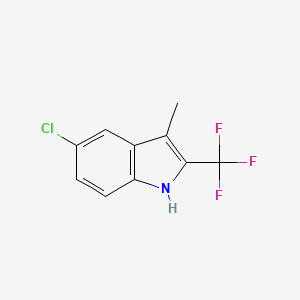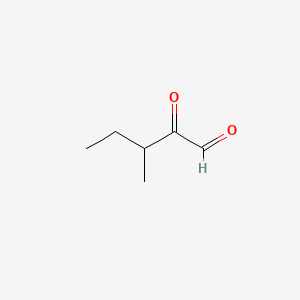
3-Methyl-2-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxopentanal is an organic compound with the molecular formula C6H10O2. It is also known as 2-Methyl-3-oxopentanal. This compound is characterized by its ketone and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanal can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The reaction is maintained at a specific temperature with continuous stirring. After the reaction, the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis techniques. The process typically includes the use of advanced reactors and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid.
Reduction: 3-Methyl-2-hydroxypentanal.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxopentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxopentanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its diverse effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-oxopentanoic acid: Similar in structure but with an additional carboxylic acid group.
Methyl 3-oxopentanoate: An ester derivative with similar reactivity.
Uniqueness
3-Methyl-2-oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
107462-47-5 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
3-methyl-2-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BJDVEYLUFYKDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

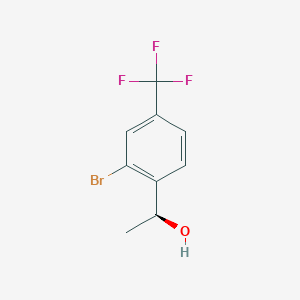
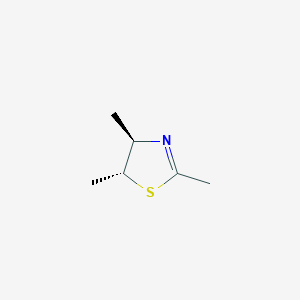
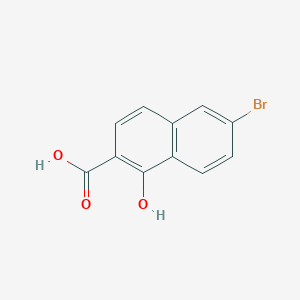
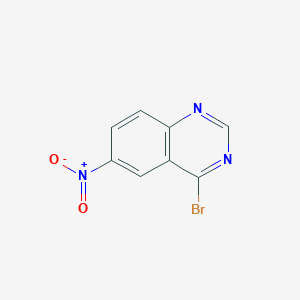
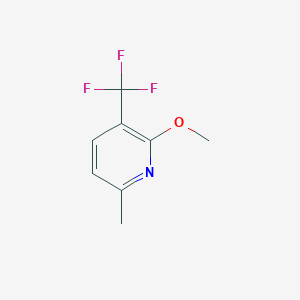
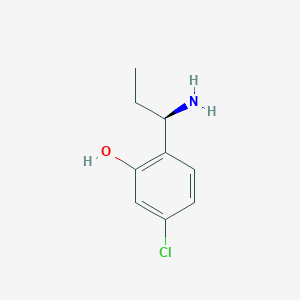
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
